8-Chloropyrido[2,3-b]pyrazine
Description
Properties
IUPAC Name |
8-chloropyrido[2,3-b]pyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3/c8-5-1-2-10-7-6(5)9-3-4-11-7/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLXOXUSFFORHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Cl)N=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloropyrido[2,3-b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine with hydrazine hydrate, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and inert atmospheres to ensure the desired product’s formation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 8-Chloropyrido[2,3-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrido[2,3-b]pyrazines, while oxidation and reduction can lead to oxides and amines, respectively .
Scientific Research Applications
8-Chloropyrido[2,3-b]pyrazin-6-ol is a heterocyclic compound containing pyridine and pyrazine rings that is used in medicinal chemistry and materials science. Research indicates that it has potential biological activities, especially in medicinal chemistry, and is being investigated for its antimicrobial and anticancer properties. It may work by inhibiting specific enzymes or receptors, thus modulating biological pathways. Its antimicrobial effects may come from the inhibition of bacterial enzymes, while its anticancer activity could disrupt cellular signaling pathways. Studies on 8-Chloropyrido[2,3-b]pyrazin-6-ol are focused on its interactions with various molecular targets, and its potential to inhibit certain enzymes or receptors suggests that it could modulate significant biological pathways.
Scientific Research Applications
8-Chloropyrido[2,3-b]pyrazin-6-ol acts as a versatile building block for synthesizing more complex heterocyclic compounds in chemistry. Pyrido[2,3-b]pyrazine derivatives have demonstrated significant potential for DNA sensing . Pyrido[2,3-b]pyrazine-based heterocyclic compounds have remarkable contributions towards nonlinear optics (NLO) technological applications . They are utilized for the first time in electrochemical sensing of DNA, in vitro antioxidant, and antiurease activity .
Mechanism of Action
The mechanism of action of 8-Chloropyrido[2,3-b]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chlorine atom and heterocyclic structure allow it to form strong interactions with these targets, leading to inhibition or modulation of their activity. This mechanism is particularly relevant in its potential therapeutic applications, where it can inhibit key enzymes involved in disease pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Derivatives
8-Bromo and 8-Iodo Analogues
- Synthesis : 8-Bromo and 8-iodo derivatives are synthesized via halogenation or metal-mediated reactions. For example, 8-bromo-7-iodopyrido[3,4-b]pyrazine (3b) is obtained with 67% yield using I₂ and Na₂S₂O₃, while 7-bromo-6-iodo derivatives yield only 5% .
- Biological Activity: The 8-benzylamino derivative (2o) shows ~64% growth inhibition in A2058 melanoma cells at 10⁻⁵ M, comparable to 8-chloro derivatives . Bromo and iodo substituents enhance kinase inhibition; e.g., 8-bromo-2,3-diphenylpyrido[2,3-b]pyrazine derivatives exhibit potent antiproliferative activity .
2,3-Dichloro Derivatives
Non-Halogenated Analogues
Amino and Hydrazine Derivatives
- 8-Hydrazino Pyrido[2,3-b]pyrazine: Converts to aryl hydrazones, showing moderate kinase inhibition but lower antiproliferative efficacy than chloro derivatives .
- Amino-Substituted Analogues: 8-(N-pyrrolyl) and 8-(N-indolyl) derivatives exhibit varied biological activities, with 8-(N-imidazolyl) derivatives showing improved solubility but reduced thermal stability .
Methyl and Trifluoromethyl Derivatives
- 4-(Trifluoromethyl)benzaldehyde Hydrazone (2u): Demonstrates 64% growth inhibition in melanoma cells, highlighting the role of electron-withdrawing groups in enhancing activity .
- Methyl-Substituted Analogues : Improved pharmacokinetic profiles but reduced potency in kinase assays compared to chloro derivatives .
Fused Heterocyclic Analogues
Pyrido[3,4-b]pyrazine
- Structural Differences : The shifted pyrazine ring alters electronic properties, reducing dihedral angles (20°–50°) and enhancing charge transfer in optoelectronic applications .
- Biological Activity : 8-Bromo-7-iodopyrido[3,4-b]pyrazine shows lower antiproliferative activity (IC₅₀ > 10⁻⁵ M) compared to pyrido[2,3-b]pyrazine derivatives .
Pyrrolo[2,3-b]pyrazine
- Kinase Inhibition: Pyrrolo derivatives (e.g., compound 9e) exhibit superior FGFR1 inhibition (IC₅₀ = 38 nM) due to hydrogen bonding with Ala564, a feature less pronounced in chloro-pyrido derivatives .
- Photophysical Properties : Reduced ΔEST (0.01–0.23 eV) enables thermally activated delayed fluorescence (TADF), unlike 8-chloro derivatives, which have higher ΔEST (0.48 eV) .
Biological Activity
8-Chloropyrido[2,3-b]pyrazine is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structural arrangement that includes both pyridine and pyrazine rings. The presence of the chlorine substituent at the 8-position significantly influences its reactivity and biological activity compared to related compounds.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Pyrido[2,3-b]pyrazine | Lacks chlorine substituent | Different reactivity profile |
| 8-Chloropyrido[2,3-b]pyrazin-3(4H)-one | Contains a different functional group | Variation in chemical behavior |
| 3-Chloropyrido[2,3-b]pyrazin-6-amine | Substituted amine at the 6-position | Alters biological activity |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Antimicrobial Activity : This compound may inhibit bacterial enzymes, disrupting essential metabolic processes in pathogens.
- Anticancer Activity : Its anticancer effects are believed to arise from the modulation of cellular signaling pathways, particularly through the inhibition of receptor tyrosine kinases (RTKs) and other critical enzymes involved in cancer progression.
Studies have indicated that this compound can inhibit RAF (e.g., BRAF) activity, which is crucial for certain types of cancer treatments such as colorectal cancer and melanoma .
Case Studies and Experimental Results
- Antimicrobial Studies : Research has shown that derivatives of pyrido[2,3-b]pyrazine exhibit significant antimicrobial properties. For example, studies reported that some derivatives effectively inhibited the growth of Mycobacterium tuberculosis .
- Anticancer Activity : A study focused on the cytotoxic effects of this compound on human colon carcinoma cell lines (HT29). The sulforhodamine B (SRB) assay demonstrated that this compound could induce cell death in a dose-dependent manner .
- Enzyme Inhibition : The compound has been identified as a selective inhibitor of phosphoinositide 3-kinase (PI3K) isozymes, which play a pivotal role in various cellular functions including growth and metabolism .
Summary of Biological Activities
The following table summarizes the key biological activities associated with this compound:
| Biological Activity | Mechanism of Action | Targeted Disease/Condition |
|---|---|---|
| Antimicrobial | Inhibition of bacterial enzymes | Bacterial infections |
| Anticancer | Inhibition of RTKs and modulation of signaling pathways | Colorectal cancer, melanoma |
| Enzyme Inhibition | Selective inhibition of PI3K isozymes | Cancer treatment |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 8-chloropyrido[2,3-b]pyrazine, and how do reaction conditions influence regioselectivity?
- Methodological Answer : The synthesis of this compound typically involves cyclization of halogenated pyrazine precursors with diaminopyridine derivatives. For example, regioselective iodination or bromination of pyrido[2,3-b]pyrazine scaffolds can be achieved using N-halosuccinimide under controlled temperatures (e.g., 0–25°C) . Catalytic systems like NHCl-CHOH enhance regioselectivity by stabilizing intermediates during cyclization . Reaction monitoring via H NMR or LC-MS is critical to optimize yields and minimize byproducts.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound derivatives?
- Methodological Answer : X-ray crystallography is indispensable for resolving regiochemical ambiguities, as seen in the structural elucidation of thienyl-substituted pyrido[2,3-b]pyrazine derivatives (monoclinic, space group P21/c) . High-resolution mass spectrometry (HRMS) and C NMR confirm molecular composition, while UV-Vis and fluorescence spectroscopy characterize electronic transitions, particularly for photophysically active derivatives .
Q. What are the common chemical transformations of this compound in cross-coupling reactions?
- Methodological Answer : The chlorine atom at the 8-position serves as a reactive site for Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, palladium-catalyzed cross-coupling with arylboronic acids or amines introduces substituents for structure-activity relationship (SAR) studies . Solvent polarity (e.g., DMF vs. THF) and ligand choice (e.g., XPhos) significantly influence reaction efficiency .
Advanced Research Questions
Q. How can researchers resolve contradictions in structure-activity relationships (SAR) for this compound derivatives targeting FGFR inhibition?
- Methodological Answer : Discrepancies in SAR often arise from divergent binding modes. For example, pyrazine ring nitrogen atoms form hydrogen bonds with FGFR1’s hinge region, but steric hindrance from bulky substituents (e.g., trifluoromethyl) may reduce affinity . Computational docking (e.g., AutoDock Vina) paired with mutagenesis studies can validate binding hypotheses. Dose-response assays in in vitro kinase models (IC) and in vivo xenografts help reconcile conflicting bioactivity data .
Q. What computational strategies are recommended for predicting the photophysical properties of this compound-based emitters?
- Methodological Answer : Time-dependent density functional theory (TD-DFT) at the B3LYP/6-31G(d) level accurately predicts HOMO-LUMO gaps and charge-transfer states in pyrido[2,3-b]pyrazine dyes. For example, substituents like electron-donating morpholine groups red-shift emission wavelengths by stabilizing the LUMO . Solvatochromic effects should be modeled using polarizable continuum models (PCM) to match experimental Stokes shifts .
Q. How do metabolic pathways influence the therapeutic efficacy of this compound derivatives in preclinical models?
- Methodological Answer : Cytochrome P450 (CYP3A4/2D6) mediates hepatic oxidation of the pyrazine ring, generating polar metabolites detectable via LC-MS/MS . Co-administration with CYP inhibitors (e.g., ketoconazole) in rodent models can enhance bioavailability. Tissue distribution studies using radiolabeled C derivatives reveal preferential accumulation in tumors vs. healthy organs, correlating with PET imaging data .
Q. What experimental designs address conflicting data on the pH-dependent stability of this compound in biological matrices?
- Methodological Answer : Accelerated stability studies (40°C/75% RH) over 4–12 weeks quantify degradation kinetics. LC-MS identifies hydrolytic byproducts (e.g., pyrazine-2,3-diones) under acidic conditions (pH <5) . Buffered solutions (PBS, pH 7.4) with antioxidants (e.g., ascorbic acid) mitigate oxidative degradation. Parallel artificial membrane permeability assays (PAMPA) differentiate intrinsic instability from efflux transporter effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
